molecular formula C18H17NO2 B1201826 N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide

N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B1201826
M. Wt: 279.3 g/mol
InChI Key: VPROQYQBNVRYST-UHFFFAOYSA-N
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Description

N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide is a compound belonging to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a naphthofuran core fused with a cyclopentyl group and a carboxamide functional group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide stands out due to its unique structure, which includes a cyclopentyl group and a naphthofuran core

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-cyclopentylbenzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C18H17NO2/c20-18(19-13-6-2-3-7-13)17-11-15-14-8-4-1-5-12(14)9-10-16(15)21-17/h1,4-5,8-11,13H,2-3,6-7H2,(H,19,20)

InChI Key

VPROQYQBNVRYST-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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